molecular formula C19H34BrN3O2 B5060658 (5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine

(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine

Cat. No. B5060658
M. Wt: 416.4 g/mol
InChI Key: KTTOVODZEZPCOA-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may be used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence . 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .


Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile . The compound was treated with CH3ONa–CH3OH system in the presence of cuprous Bromide (CuBr) at 80 °C for 2 h to afford compound 3 in 89% yield .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxybenzylamine is (CH3O)2C6H3CH2NH2 . The molecular weight is 167.21 .


Chemical Reactions Analysis

2,4-Dimethoxybenzylamine is used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may be used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .


Physical And Chemical Properties Analysis

The refractive index of 2,4-Dimethoxybenzylamine is 1.549 (lit.) . The boiling point is 140 °C/1 mmHg (lit.) , and the density is 1.113 g/mL at 25 °C (lit.) .

Safety and Hazards

2,4-Dimethoxybenzylamine is classified as dangerous according to GHS05. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

properties

IUPAC Name

N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34BrN3O2/c1-21(2)9-7-11-23(12-8-10-22(3)4)15-16-13-17(20)19(25-6)14-18(16)24-5/h13-14H,7-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTOVODZEZPCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

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